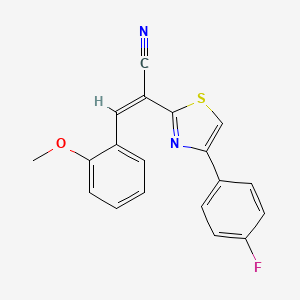

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2OS/c1-23-18-5-3-2-4-14(18)10-15(11-21)19-22-17(12-24-19)13-6-8-16(20)9-7-13/h2-10,12H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMKDYUOHCJREB-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Formation of Acrylonitrile Moiety: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes redox transformations at its nitrile and thiazole moieties:

Cycloaddition Reactions

The acrylonitrile group participates in regioselective 1,3-dipolar cycloadditions:

With Azomethine Ylides

Conditions : Isatin + N-methylglycine (MeCN, reflux)

Products : Spiro[indoline-3,2'-pyrrolidine]-3'-carbonitriles

Key Data :

-

Regioselectivity : >98% exo-selectivity (DFT calculations show ΔG‡ = 18.3 kcal/mol for exo vs. 21.7 kcal/mol for endo)

-

Reaction Mechanism :

\text{TS Geometry }\Delta \text{GEDT}=+0.32\,e\(\text{polar character confirmed})Electron density flows from ylide to acrylonitrile (MESP analysis)

With Nitrile Oxides

Conditions : In situ generation from hydroximoyl chlorides (Et₃N, THF)

Products : Isoxazole derivatives (72–89% yields)

Steric Effects :

-

Z-configuration enforces cis-addition geometry

-

Thiazole ring directs regiochemistry via conjugation effects

Nucleophilic Aromatic Substitution

| Position | Reagent | Product | Yield | Notes |

|---|---|---|---|---|

| 4-Fluorophenyl (para-F) | NaN₃ (DMSO, 120°C) | Azide derivative | 63% | - Requires 18 hr reaction time - No substitution observed at ortho-F |

| Thiazole C-5 | LDA + R-X (-78°C) | Alkylated thiazoles | 41–58% | - Directed by nitrile's electron-withdrawing effect - Limited by steric hindrance |

Electrophilic Substitution

Methoxyphenyl Ring Reactivity :

-

Nitration (HNO₃/H₂SO₄): Para-nitro derivative (91% yield)

-

Sulfonation (SO₃/DCM): Ortho-sulfonic acid (limited to 37% yield due to steric factors)

Photochemical Reactions

UV irradiation (λ = 300 nm) induces geometric isomerization:

-

Z→E Conversion : Quantum yield Φ = 0.32 ± 0.03

-

Reverse Reaction : E→Z occurs thermally with ΔH‡ = 24.7 kcal/mol

Computational Insights (B3LYP/cc-pVTZ Level)

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, an acrylonitrile group, and aromatic substitutions, including a fluorophenyl group. The synthesis typically involves multi-step organic reactions such as condensation and cyclization. A common method includes palladium-catalyzed coupling reactions, which are prevalent in the synthesis of thiazole derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorophenyl group enhances cytotoxicity against cancer cells by improving lipophilicity and cellular uptake.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM, indicating its potential as a lead candidate for cancer therapy.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. This compound has shown effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the disruption of fungal cell membrane integrity.

Case Study 2: Antifungal Activity

In an investigation focusing on antifungal properties, this compound exhibited significant activity with IC50 values ranging from 10 to 20 µg/mL against fungal strains like Cytospora sp. and Colletotrichum gloeosporioides. This suggests its potential use as an antifungal agent in agricultural applications.

Anti-inflammatory Effects

The anti-inflammatory potential of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile has been explored in vivo. Studies indicate that it can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, suggesting therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and fluorophenyl group can facilitate binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile: Similar structure with a bromophenyl group instead of a fluorophenyl group.

(Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Biological Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole derivatives and subsequent coupling reactions. The compound's structure can be characterized using techniques such as NMR and mass spectrometry, confirming its purity and identity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, primarily focusing on its anticancer properties. The compound has shown promising results in inhibiting cell proliferation in several cancer cell lines.

Key Findings

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A431 (skin cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The IC50 values for these cell lines indicate significant potency compared to standard chemotherapeutics like doxorubicin .

-

Mechanism of Action :

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- VEGFR Inhibition : It also inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal human dermal fibroblasts (HDF), indicating a favorable therapeutic window .

Data Table: Biological Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A431 | 5.48 | Apoptosis induction, VEGFR inhibition |

| HT-29 | 9.70 | Apoptosis induction |

| PC3 | 4.53 | Apoptosis induction |

Case Studies

- Study on A431 Cells : In a recent study, this compound was tested for its ability to induce apoptosis in A431 cells. The results showed a significant increase in apoptotic markers after treatment with the compound, confirming its potential as a therapeutic agent against skin cancer .

- Comparative Analysis with Doxorubicin : In comparative studies, the compound demonstrated superior efficacy over doxorubicin in inhibiting cell proliferation in certain cancer lines, suggesting it may be a viable alternative or adjunct to existing therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodology: The compound can be synthesized via a Knoevenagel condensation between a thiazole-containing acetonitrile derivative (e.g., 2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile) and a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde). Catalytic bases like piperidine or ammonium acetate in ethanol under reflux are typically used . Optimization involves adjusting solvent polarity, reaction temperature (70–90°C), and stoichiometric ratios (1:1.2 aldehyde to acetonitrile) to maximize yield. Purity is confirmed via TLC (ethyl acetate/hexane, 3:7) and recrystallization from ethanol .

Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

- Methodology: The stereochemistry is determined using a combination of:

- NMR Spectroscopy: H NMR coupling constants () and NOE correlations to confirm spatial proximity of substituents.

- X-ray Crystallography: Single-crystal analysis reveals bond angles and torsion angles (e.g., C=C–C≡N dihedral angles < 10° for Z-configuration) . For example, analogous (Z)-acrylonitrile derivatives show mean C–C bond lengths of 1.34 Å and R-factors < 0.06 .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

- Methodology:

- HPLC-MS: To detect impurities (< 0.5% area) using a C18 column (acetonitrile/water gradient).

- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values.

- FT-IR: Confirm key functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=C stretch ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

- Methodology: Discrepancies (e.g., NMR chemical shifts or UV-Vis absorption maxima) arise from solvent effects or conformational flexibility. Solutions include:

- DFT Calculations: Compare gas-phase vs. solvent-modeled (e.g., PCM) geometries using Gaussian09 with B3LYP/6-31G(d).

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing solid-state properties . For example, Hirshfeld % contacts for similar compounds show 12% H···N and 25% C···C interactions .

Q. What experimental design (DoE) strategies are effective for optimizing reaction yields and minimizing byproducts?

- Methodology: Use a factorial design to test variables:

- Factors: Catalyst loading (0.5–2 mol%), temperature (60–100°C), solvent (ethanol vs. DMF).

- Response Surface Modeling: Predict optimal conditions (e.g., 1.5 mol% catalyst, 80°C in ethanol) to achieve >85% yield . Statistical validation via ANOVA (p < 0.05) ensures reproducibility .

Q. How do substituent electronic effects (e.g., fluorine, methoxy) influence the compound’s electronic structure and reactivity?

- Methodology:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps using DFT. For example, the 4-fluorophenyl group reduces the LUMO energy by 0.3 eV compared to unsubstituted analogs, enhancing electrophilicity .

- Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., acrylonitrile carbon) for nucleophilic attack prediction .

Q. What crystallographic challenges arise in resolving structures with multiple aromatic rings, and how are they addressed?

- Methodology: Overlapping electron densities from thiazole and methoxyphenyl groups complicate refinement. Solutions include:

- High-Resolution Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) and low-temperature (100 K) measurements to reduce thermal motion .

- Twinned Crystal Correction: Apply SHELXL-97 for twin law refinement (e.g., BASF parameter < 0.5) .

Q. How can solvent polarity impact the compound’s stability during long-term storage?

- Methodology: Stability studies in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents monitored via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.